2-bromo-N-(4-chloro-3-nitrophenyl)benzamide
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Overview
Description
2-bromo-N-(4-chloro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8BrClN2O3. It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and nitro functional groups on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-chloro-3-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-chloro-3-nitroaniline.
Acylation: The 4-chloro-3-nitroaniline is then acylated with benzoyl chloride in the presence of a base such as pyridine to form N-(4-chloro-3-nitrophenyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-chloro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-bromo-N-(4-chloro-3-aminophenyl)benzamide.
Oxidation: Formation of carboxylic acids or quinones depending on the reaction conditions.
Scientific Research Applications
2-bromo-N-(4-chloro-3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-chloro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with methyl groups instead of chlorine and nitro groups.
Uniqueness
2-bromo-N-(4-chloro-3-nitrophenyl)benzamide is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromo) groups on the aromatic rings. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8BrClN2O3 |
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Molecular Weight |
355.57 g/mol |
IUPAC Name |
2-bromo-N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
InChI Key |
AHTFCMSAJLFJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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